molecular formula C27H26N2O3 B126487 Win 55212-2 CAS No. 131543-22-1

Win 55212-2

Cat. No. B126487
M. Wt: 426.5 g/mol
InChI Key: HQVHOQAKMCMIIM-HXUWFJFHSA-N
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Description

WIN 55212-2 is a chemical described as an aminoalkylindole derivative . It produces effects similar to those of cannabinoids such as tetrahydrocannabinol (THC) but has an entirely different chemical structure . It is a potent cannabinoid receptor agonist that has been found to be a potent analgesic in a rat model of neuropathic pain .


Molecular Structure Analysis

The molecular formula of WIN 55212-2 is C27H26N2O3 . It has an average mass of 426.516 Da and a monoisotopic mass of 426.194336 Da . The structure of WIN 55212-2 includes a pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl group and a naphthalenyl group .

Scientific Research Applications

Neuroprotective Effects in Ocular Conditions

WIN 55212-2 has been studied for its neuroprotective effects, particularly in retinal conditions. In a study by Pinar-Sueiro et al. (2013), it was found to protect retinal ganglion cells in a rat model of ischemia-reperfusion injury, suggesting its potential in treating ocular diseases involving retinal ganglion cell degeneration.

Metabolic Mapping in Rat Brain

WIN 55212-2 has been used to explore brain metabolism, particularly in relation to dopamine concentrations in the nucleus accumbens. Pontieri et al. (1999) demonstrated that different doses of WIN 55212-2 can selectively increase energy metabolism in the accumbens shell and affect glucose utilization in the hippocampal formation, contributing to our understanding of the drug's potential impact on addictive behaviors (Pontieri et al., 1999).

Neurodevelopmental Impact

The impact of WIN 55212-2 on neurodevelopment has been investigated, particularly in relation to cannabinoid exposure during early development. Shabani et al. (2011) observed plastic changes in the burst firing behavior of Purkinje neurons in offspring prenatally exposed to WIN 55212-2, highlighting its influence on neuronal firing characteristics and potential implications in developmental neuroscience (Shabani et al., 2011).

Applications in Glaucoma

Research has suggested the potential of WIN 55212-2 in treating glaucoma. Pinar-Sueiro et al. (2011) noted its effectiveness in reducing intraocular pressure and its neuroprotective effect on retinal ganglion cells, which could make it an ideal candidate for managing glaucomatous optic neuropathy (Pinar-Sueiro et al., 2011).

Effect on Spatial Learning and Memory

WIN 55212-2 has been investigated for its impact on spatial learning and memory. Acheson et al. (2011) reported that it affects spatial learning differently in adolescent and adult rats, potentially influencing thigmotaxis rather than spatial reference memory, which has implications for understanding the developmental effects of cannabinoids on learning and memory (Acheson et al., 2011).

Presynaptic Inhibition in Neurological Function

The role of WIN 55212-2 in presynaptic inhibition, particularly in the context of GABAergic inputs to brain neurons, has been explored. Chan et al. (1998) found that WIN 55212-2 modulates the activity of substantia nigra pars reticulata neurons by presynaptic inhibition of GABA inputs, providing insights into the drug's potential neurological effects (Chan et al., 1998).

Hemodynamic Responses and Cardiovascular Impact

Gardiner et al. (2001) studied the hemodynamic responses to WIN 55212-2 in normotensive and hypertensive rats. The findings indicate that its cardiovascular effects in conscious animals can be attributed to indirect mechanisms sensitive to pentolinium, an agent blocking ganglionic transmission (Gardiner et al., 2001).

Anti-Inflammatory and Memory Improvement in Aging

Marchalant et al. (2008) demonstrated that WIN-55212-2 can reduce the number of activated microglia in the hippocampus of aged rats and attenuate spatial memory impairment. This suggests its potential benefits in age-related diseases associated with brain inflammation, like Alzheimer's disease (Marchalant et al., 2008).

Future Directions

Research is ongoing into the effects and potential uses of WIN 55212-2. For example, a study has established a mouse model of cannabinoid addiction using WIN 55212-2 . This model could help to shed light on the neurobiological substrate underlying cannabinoid addiction .

properties

IUPAC Name

[(11R)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28/h2-11,20H,12-17H2,1H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVHOQAKMCMIIM-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C3N1[C@@H](COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40894849
Record name WIN 55,212-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40894849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Win 55212-2

CAS RN

131543-22-1
Record name Win 55212-2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131543-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Win 55212-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131543221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WIN 55212-2
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13950
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name WIN 55,212-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40894849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WIN-55212-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H31GI9502
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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